Acyl Chain Selectivity for Epigenetic Regulator hUHRF1
In a comprehensive lipid-binding specificity screen using microscale thermophoresis (MST), recombinant full-length hUHRF1 bound exclusively to the di-C16:0 (dipalmitoyl) form of PI(5)P with a Kd of 4.7 μM [1]. By direct head-to-head comparison within the same assay, the di-C8:0 (short-chain), di-C18:1 (unsaturated), and 17:0,20:4 (polyunsaturated) acyl chain configurations of PI(5)P produced no detectable binding signal above background [1]. The isolated inositol 1,5-bisphosphate headgroup (1,5-IP) and the isolated di-C16:0 phosphatidic acid tail group (16:0 PA) were likewise not bound, confirming that the intact, fully saturated dipalmitoyl phospholipid is the minimal recognition unit [1].
| Evidence Dimension | Binding affinity (Kd) of hUHRF1 to different PI(5)P acyl chain variants |
|---|---|
| Target Compound Data | Kd = 4.7 μM (PI(5)P di-C16:0) |
| Comparator Or Baseline | PI(5)P di-C8:0: no detectable binding; PI(5)P di-C18:1: no detectable binding; PI(5)P 17:0,20:4: no detectable binding; 1,5-IP headgroup alone: no detectable binding; 16:0 PA tail alone: no detectable binding |
| Quantified Difference | Qualitative binary outcome: only di-C16:0 form shows measurable affinity (Kd 4.7 μM); all comparators yield zero detectable interaction |
| Conditions | Microscale thermophoresis (MST) with recombinant full-length hUHRF1 in solution; Fig. 1B |
Why This Matters
Procurement of the di-C16:0 form is mandatory; any shorter or unsaturated PI(5)P analog will fail to engage hUHRF1 in binding-dependent applications such as pull-downs, structural biology, or functional assays.
- [1] Mandal, P., et al. (2022). 'Molecular basis of hUHRF1 allosteric activation for synergistic histone modification binding by PI5P.' Science Advances, 8(34), eabl9461. View Source
